molecular formula C4H7BrO2 B1329992 3-Bromobutyric acid CAS No. 2623-86-1

3-Bromobutyric acid

Cat. No. B1329992
CAS RN: 2623-86-1
M. Wt: 167 g/mol
InChI Key: HAIUIAZIUDPZIE-UHFFFAOYSA-N
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Description

3-Bromobutyric acid is a clear colorless to yellow liquid . It has a molecular formula of CH3CHBrCH2COOH . It has been used in the synthesis of β-butyrolactone, a monomer for a naturally occurring polyester, D-poly-β-hydroxybutyrate . It has also been used to investigate the effect of halo acids on the activity of aspartate aminotransferase isoenzymes in their pyridoxamine form .


Synthesis Analysis

3-Bromobutyric acid has been used in the synthesis of β-butyrolactone, a monomer for a naturally occurring polyester, D-poly-β-hydroxybutyrate . It has also been used in the synthesis of optically active β-lactones .


Molecular Structure Analysis

The molecular structure of 3-Bromobutyric acid is CH3CHBrCH2COOH . The molecular weight is 167.001 Da .


Chemical Reactions Analysis

3-Bromobutyric acid has been used in various chemical reactions. For instance, it has been used in the synthesis of β-butyrolactone, a monomer for a naturally occurring polyester, D-poly-β-hydroxybutyrate . It has also been used to investigate the effect of halo acids on the activity of aspartate aminotransferase isoenzymes in their pyridoxamine form .


Physical And Chemical Properties Analysis

3-Bromobutyric acid has a refractive index of n20/D 1.476 and a density of 1.57 g/mL at 20 °C (lit.) . It is a clear colorless to yellow liquid .

Scientific Research Applications

1. Thermochemical Degradation of Bacterial Poly-3-Hydroxybutyrate

  • Summary of Application: 3-Bromobutyric acid is used in the thermochemical degradation of bacterial poly-3-hydroxybutyrate (PHB) in solutions. This process is used to obtain oligomeric bromo-substituted derivatives of PHB .
  • Methods of Application: The degradation of high-molecular-weight PHB was studied in various solvents including bromoform and tetrabromoethane. The reaction follows the E1 mechanism involving the formation of an intermediate carbocation .
  • Results: In the case of bromoform and tetrabromoethane, 3-bromobutyric acid residues were formed (61—68% at 100°C and 29—54% at 145°C), along with crotonic acid residues. This indicates the possibility of halogen capture from solvent molecules at the moment of chain scission .

2. Synthesis of β-Butyrolactone

  • Summary of Application: 3-Bromobutyric acid is used in the synthesis of β-butyrolactone, a monomer for a naturally occurring polyester, D-poly-β-hydroxybutyrate .

3. Investigation of Aspartate Aminotransferase Isoenzymes

  • Summary of Application: 3-Bromobutyric acid is used to investigate the effect of halo acids on the activity of aspartate aminotransferase isoenzymes in their pyridoxamine form .

4. Gas Phase Spectrum Analysis

  • Summary of Application: 3-Bromobutyric acid is used in gas phase spectrum analysis . This analysis is important for understanding the properties and behavior of the compound in its gaseous state .

5. Synthesis of Polymers Bearing Active Functional Groups

  • Summary of Application: 3-Bromobutyric acid is used in the synthesis of polymers bearing active functional groups. These polymers can add small molecules such as drugs and other biologically active compounds .

6. Attachment of Biologically Active Compounds (BAC) to Polyhydroxyalkanoates (PHAs)

  • Summary of Application: 3-Bromobutyric acid is used in the attachment of biologically active compounds (BAC) to microbial polyhydroxyalkanoates (PHAs), which are biodegradable biocompatible polyesters of hydroxy fatty acids obtained by biotechnological methods .

Safety And Hazards

3-Bromobutyric acid is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Protective equipment should be worn and adequate ventilation should be ensured .

properties

IUPAC Name

3-bromobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO2/c1-3(5)2-4(6)7/h3H,2H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIUIAZIUDPZIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromobutyric acid

CAS RN

2623-86-1
Record name 3-Bromobutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2623-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromobutyric acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-bromobutyric acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
77
Citations
T Annen, M Epple - Thermochimica acta, 2008 - Elsevier
… The thermochemical behaviour of metal salts (M = Na, Rb, Cs, Ag) of 3-chloro- and 3-bromobutyric acid was studied with respect to the elimination of a metal halide and the formation of …
Number of citations: 4 www.sciencedirect.com
S Kang, P Tang, J Liang, J Fu, J Chen, X Zheng… - Sustainable Chemistry …, 2023 - Elsevier
… In a typical degradation reaction of PHB to generate 3-bromobutyric acid (3BA) and 3-hydroxybutyric acid (3HA), 0.4 g of PHB and 2 mL of HBr or HBr-HAc solution were placed in a 10-…
Number of citations: 2 www.sciencedirect.com
G Braun - Journal of the American Chemical Society, 1932 - ACS Publications
… l,2-dihydroxy-3bromobutyric acid (mp 107) in … 3-bromobutyric acid with silver acetate gives the dZ-threonic acidin good yield. The reduction of dZ-threo-l,2-dihydroxy-3-bromobutyric acid …
Number of citations: 5 pubs.acs.org
AR Olson, RJ Miller - Journal of the American Chemical Society, 1938 - ACS Publications
… The racemization by bromide ion was followed in approximately 0.2 N /3-bromobutyric acid and 2 N hydrobromic acid by the decrease in optical activity. The rate constants, uncorrected …
Number of citations: 58 pubs.acs.org
T Fujisawa, M Shimizu - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
… Preparative Method: by ring-closure of 3-bromobutyric acid with Sodium Carbonate, 2 a or … manner starting from (R)- or (S)-3-bromobutyric acid, which may be resolved with the (S) form …
Number of citations: 2 onlinelibrary.wiley.com
CT Monti, JW Waterbor, HP Meloche - Journal of Biological Chemistry, 1979 - Elsevier
… of 2-keto-(3RS)-3-bromobutyric acid (bromoketobutyrate). The inactivation shows saturation … forms of 2-keto-(3RS)-3-bromobutyric acid (bromoke- tobutyrate). The inactivation shows …
Number of citations: 4 www.sciencedirect.com
T Ohta, T Miyake, H Takaya - Journal of the Chemical Society …, 1992 - pubs.rsc.org
… synthesized by lactonization of (S)-3-bromobutyric acid obtained by optical resolution of racemic 3-bromobutyric acid with (I?)- naphthyl)et hylamine .6 The typical hydrogenation was …
Number of citations: 43 pubs.rsc.org
JIN Kumar, MK Amb, RN Kumar, A Bora… - Proceedings of the …, 2013 - researchgate.net
… Anabaena fertilissima after 2,4-D exposure produced 2,4-D butyl ester at 60ppm after 4-days while Isobutyric acid allyl ester and 3-Bromobutyric acid were recorded at 30 and 60ppm …
Number of citations: 11 www.researchgate.net
LJ Andrews, JE Hardwicke - Journal of the American Chemical …, 1952 - ACS Publications
… For this study a sample of theinactive ester (bp Ill— 113 (93 mm.), m2ed 1.4520) preparedfrom /3-bromobutyric acid and methanol using anhydrous hydrogen bromide as a catalyst, was …
Number of citations: 10 pubs.acs.org
A Nagaya, Y Yamagishi, Y Yonezawa, S Akai, C Shin… - …, 2012 - jglobal.jst.go.jp
… 2-Oxo-3-bromobutyric acid methyl ester About 2-Oxo-3-bromobutyric acid methyl ester … Search "2-Oxo-3-bromobutyric acid methyl ester" …
Number of citations: 4 jglobal.jst.go.jp

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